Functional Silence in Hippocampal Electrophysiology vs. Methylamide and Glycinamide Beta-Carboline Analogs
In a head-to-head comparative brain slice electrophysiology study, leucinamide-beta-carboline-3-carboxylate methyl ester (compound 3) produced no definitive activity on evoked hippocampal neuronal responses, whereas the methylamide analog (compound 1, FG 7142) and the glycinamide analog (compound 2) both significantly altered neuronal excitability at the same concentration [1]. Compound 1 and 2 application (5 µM, 15 min) reduced paired-pulse inhibition and increased or generated additional population spikes across multiple stimulation patterns, with compound 1 being more active at all patterns. Compound 3 was electrophysiologically inactive under identical conditions [1].
| Evidence Dimension | Hippocampal evoked neuronal activity modulation |
|---|---|
| Target Compound Data | No definitive activity in the test system used (5 µM, 15 min application) |
| Comparator Or Baseline | Methylamide-beta-carboline-3-carboxylate (compound 1, FG 7142, CAS 78538-74-6): reduced paired-pulse inhibition, increased population spikes, active at all stimulation patterns at 5 µM; Glycinamide-beta-carboline-3-carboxylate methyl ester (compound 2, CAS 100009-01-6): reduced paired-pulse inhibition, increased or generated additional population spikes at 5 µM |
| Quantified Difference | Qualitative categorical difference: compound 3 = inactive; compounds 1 and 2 = active. Compound 1 > compound 2 in potency across all stimulation patterns. |
| Conditions | Rat hippocampal brain slice preparation; 5 µM compound concentration; 15 min application; single-pulse and frequency stimulation protocols; Biull Eksp Biol Med 1988 |
Why This Matters
This functional inactivity at benzodiazepine-receptor-mediated hippocampal pathways makes Leu-b-CCME uniquely suitable as a true negative control compound for electrophysiological studies, where FG 7142 or glycinamide analogs would introduce confounding pharmacological activity.
- [1] Glushankov PG, Pliashkevich IuG. [Effect of amino acid derivatives of beta-carboline on the evoked activity of hippocampal neurons]. Biull Eksp Biol Med. 1988 Nov;106(11):563-5. PMID: 3196856. View Source
